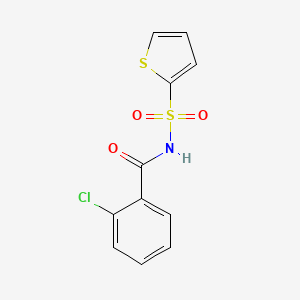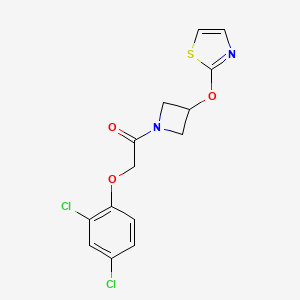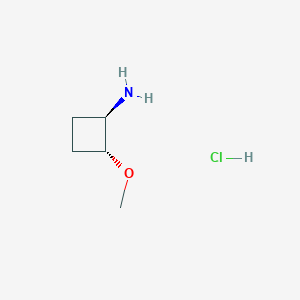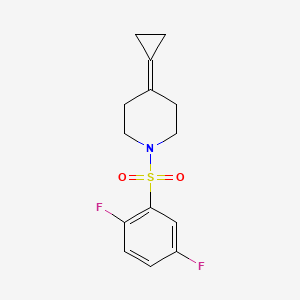![molecular formula C16H12F3N3O2S2 B2379097 2-[(3-メチル-4-オキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル)スルファニル]-N-[2-(トリフルオロメチル)フェニル]アセトアミド CAS No. 1252917-63-7](/img/structure/B2379097.png)
2-[(3-メチル-4-オキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル)スルファニル]-N-[2-(トリフルオロメチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F3N3O2S2 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
単一イオン伝導性ポリマー電解質
この化合物は、単一イオン伝導性ポリマー電解質(SIPE)の合成に使用できます。これは、2-(3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)ウレイド)メチルアクリレート(UPyMA)の可逆的付加-断片化連鎖移動(RAFT)共重合反応によって得られます。 得られたSIPEは、水素結合を有しており、ポリエチレングリコールメチルエーテルメタクリレート(PEGMA)および4-スチレンスルホニル(フェニルスルホニル)イミドリチウム(SSPSILi)と組み合わせられます .
有機半導体
この化合物は、プロトン付加可能な有機半導体の設計および合成に使用できます。 これらの半導体は、溶液および固体状態の両方でプロトン酸によってドープすることができ、ポーラロンおよびバイポーラロン吸収に対応する近赤外線範囲で広い吸収をもたらします .
電解質膜
この化合物は、電解質膜の作製に使用できます。得られた膜は、高度に多孔質のネットワーク構造、優れた熱安定性(>300°C)、および高い機械的強度(17.3 MPa)を持っています。 調製されたリチウム塩フリーSIPE/PVDF-HFP複合膜は、30°Cで2.78 × 10 –5 S cm –1の高いイオン伝導率を有しています .
リチウム金属電池
この化合物は、リチウム金属電池(LMB)の開発に使用できます。 SIPEおよびリチウム金属電極は、リチウムのめっき/剥離プロセス中に安定な界面を形成し、LMBにおけるリチウムデンドライトの成長を抑制できます .
リン酸鉄リチウム電池
この化合物は、リン酸鉄リチウム電池の開発に使用できます。 これらの電池は、60または25°Cで優れたサイクル寿命およびレート性能を示します .
大規模調製
この化合物は、副反応が少なく、合成および単離プロセスが簡素化され、純度が高く収率が高いため、大規模な調製に適しています .
作用機序
Mode of Action
It’s possible that the compound binds to its target(s), altering their function and leading to changes within the cell . The presence of the thieno[3,2-d]pyrimidin-2-yl group could suggest a potential interaction with nucleic acids or proteins .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other thieno[3,2-d]pyrimidin-2-yl compounds, it may affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The compound has a polar surface area of 125 Ų, which is within the range generally associated with good oral bioavailability . Its LogP value of 1.96 suggests it has a balance of hydrophilic and lipophilic properties, which could facilitate absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit signaling pathways, or modulate gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
生化学分析
Biochemical Properties
Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .
Cellular Effects
It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, or altering gene expression
Temporal Effects in Laboratory Settings
Future studies should investigate these aspects to better understand the temporal dynamics of this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate whether this compound interacts with any enzymes or cofactors, and whether it affects metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate whether this compound interacts with any transporters or binding proteins, and whether it affects its localization or accumulation .
特性
IUPAC Name |
2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJULIHJRHYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)


![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
![6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline](/img/structure/B2379024.png)


![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)

![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)
